N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20253882
InChI: InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-2-4-9(5-3-8)21(24)25/h2-6H,7H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C14H11F3N4O4
Molecular Weight: 356.26 g/mol

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

CAS No.:

Cat. No.: VC20253882

Molecular Formula: C14H11F3N4O4

Molecular Weight: 356.26 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine -

Specification

Molecular Formula C14H11F3N4O4
Molecular Weight 356.26 g/mol
IUPAC Name 2-[methyl-[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Standard InChI InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-2-4-9(5-3-8)21(24)25/h2-6H,7H2,1H3,(H,22,23)
Standard InChI Key HTUPZUSRUUJHCL-UHFFFAOYSA-N
Canonical SMILES CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound characterized by a pyrimidine core substituted with a nitrophenyl group and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery, particularly as a scaffold for targeting biological pathways influenced by pyrimidine derivatives.

Synthesis Pathways

The synthesis of N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves:

  • Formation of the Pyrimidine Core:

    • Cyclization reactions involving urea or guanidine derivatives with β-diketones or equivalent precursors.

  • Introduction of Substituents:

    • Electrophilic aromatic substitution to attach the nitrophenyl and trifluoromethyl groups.

    • Functionalization of the glycine moiety through amide bond formation with N-methylation.

Research Findings and Data

While no direct studies on this compound were identified, related pyrimidine derivatives have shown promising results:

StudyFindings
VEGFR-2 Inhibitors (PMC2868963)Pyrimidine derivatives with phenyl substitutions showed potent antiangiogenic and antitumor activity .
EGFR Mutant Inhibitors (CA2881987C)Substituted pyrimidines demonstrated efficacy against EGFR mutations implicated in cancer .
Structural Analysis (PMC3885078)Pyrimidine-based compounds exhibit hydrogen-bonding interactions critical for receptor binding .

These findings highlight the potential of pyrimidine-based compounds as versatile pharmacophores.

Challenges and Future Directions

  • Synthetic Complexity:

    • Multi-step synthesis can limit scalability.

    • Functional group compatibility during synthesis requires optimization.

  • Biological Evaluation:

    • Detailed studies on pharmacokinetics, toxicity, and efficacy are necessary.

    • Computational modeling could predict additional targets.

  • Applications in Drug Design:

    • Exploration of analogs with modified substituents to enhance specificity and potency.

    • Investigation into combinatorial effects with other therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator